molecular formula C14H25N3O3 B8219410 Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate

Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B8219410
M. Wt: 283.37 g/mol
InChI Key: YJSMUXASBLDSKT-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound with the molecular formula C14H25N3O3. This compound is part of the spirocyclic family, characterized by a unique spiro linkage that connects two cyclic structures. The presence of the tert-butyl group and the triazaspiro structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable ketone with a triaza compound under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate
  • Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate

Uniqueness

Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-5-14(6-9-17)4-7-15-11(18)10-16-14/h16H,4-10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSMUXASBLDSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC(=O)CN2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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